4-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione
Description
4-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione is a synthetic organic compound featuring a piperidine core substituted with a thiophene-containing benzoyl group and a morpholine-3,5-dione moiety.
Properties
IUPAC Name |
4-[1-(4-thiophen-2-ylbenzoyl)piperidin-4-yl]morpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c23-18-12-26-13-19(24)22(18)16-7-9-21(10-8-16)20(25)15-5-3-14(4-6-15)17-2-1-11-27-17/h1-6,11,16H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZMZOOWKXBFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Similar compounds, such as indole derivatives, have been found to interact with their targets through electrophilic substitution, which occurs readily on indole due to excessive π-electrons delocalization.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities.
Biological Activity
The compound 4-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione , often referred to as a morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described using its molecular formula and its IUPAC name. The presence of a thiophene ring, piperidine moiety, and morpholine dione contributes to its unique pharmacological profile.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiophene-containing compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.22 μg/mL, indicating potent antimicrobial activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Antiviral Properties
The antiviral potential of thiophene-based compounds has also been explored. A study indicated that certain derivatives could inhibit viral replication effectively. For example, modifications in the thiophene structure led to enhanced activity against hepatitis C virus (HCV) NS5B polymerase . The compound's structure allows it to interact with viral enzymes, disrupting their function.
Cytotoxicity and Cancer Research
Research into the cytotoxic effects of morpholine derivatives has revealed promising results in cancer treatment. Compounds similar to this compound have been tested against various cancer cell lines, showing selective cytotoxicity without significant hemolytic effects . The mechanism often involves the induction of apoptosis in cancer cells.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in microbial metabolism or viral replication.
- Receptor Binding : It has been suggested that the compound can bind to certain receptors in mammalian cells, modulating signaling pathways that lead to cell death or inhibition of proliferation.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of thiophene derivatives including the target compound. The results indicated that modifications at specific positions on the thiophene ring significantly enhanced antimicrobial activity. The most active derivative had an MIC value lower than 0.25 μg/mL against Staphylococcus aureus .
Cancer Cell Line Testing
In another study assessing cytotoxicity, several derivatives were tested on human cancer cell lines. The results showed that compounds with similar structural motifs exhibited IC50 values ranging from 10 μM to 30 μM, indicating moderate potency against cancer cells .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Antimicrobial MIC | ≤ 0.22 μg/mL |
| Cytotoxic IC50 | 10 - 30 μM |
| Target Pathogen | Staphylococcus aureus, HCV NS5B |
| Mechanism | Enzyme inhibition, receptor binding |
Comparison with Similar Compounds
Key Observations:
- Morpholine-dione vs. Benzamide/Urea: The target compound’s morpholine-dione core differs from the benzamide (8a, 8c) or urea (14a) linkages in analogs.
- Thiophene Integration: Both the target compound and 15a incorporate thiophene, a feature associated with enhanced π-π stacking in receptor binding. However, 15a’s thienopyrimidine scaffold adds complexity, possibly increasing selectivity in kinase inhibition.
Pharmacological Implications (Inferred)
- Electron-Withdrawing Groups : The trifluoromethyl group in 8a and the target’s thiophene may both enhance binding to hydrophobic pockets, but the dione ring could reduce off-target interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
